ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H13N3/c1-3-8-6-7-4-5-9-10(7)2/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
XXLUXAMTIAKIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters is a classical method. For example, β-bromo-α-(ethylsulfanyl)cinnamonitrile undergoes oxidation with H₂O₂ to form β-bromo-α-(ethylsulfinyl)cinnamonitrile, which reacts with methylhydrazine to yield the target compound. This method achieves moderate yields (65–75%) but requires precise control of oxidizing agents and reaction time.
Reaction Conditions:
-
Oxidizing Agent: H₂O₂ (30% aqueous)
-
Temperature: 80–100°C
-
Solvent: Ethanol or methanol
-
Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether).
Reductive Amination of Pyrazole Aldehydes
Ethylamine and 1-Methyl-1H-Pyrazole-5-Carbaldehyde
A widely cited method involves reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine. The reaction proceeds under reflux in ethanol, followed by sodium borohydride (NaBH₄) reduction.
Procedure:
-
Step 1: React 1-methyl-1H-pyrazole-5-carbaldehyde (1 eq) with ethylamine (1.2 eq) in ethanol at 70°C for 4 hours.
-
Step 2: Add NaBH₄ (1.5 eq) gradually at 0°C and stir for 2 hours.
-
Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate.
-
Yield: 78–82%.
Nucleophilic Substitution Reactions
Alkylation of Pyrazole Methylamines
Nucleophilic substitution at the pyrazole nitrogen is achieved using ethyl halides. For instance, 1-methyl-1H-pyrazol-5-amine reacts with ethyl iodide in the presence of potassium carbonate (K₂CO₃).
Optimized Protocol:
-
Substrate: 1-Methyl-1H-pyrazol-5-amine (1 eq)
-
Alkylating Agent: Ethyl iodide (1.1 eq)
-
Base: K₂CO₃ (2 eq)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C, 12 hours
Continuous Flow Synthesis
Industrial-Scale Production
Continuous flow processes enhance efficiency and safety. A two-step protocol involves:
-
Step 1: Cyclocondensation of hydrazine hydrate with ethyl acetoacetate in a microreactor (residence time: 10 minutes, 120°C).
-
Step 2: Direct amination with ethylamine in a packed-bed reactor containing immobilized Pd/C catalyst.
Advantages:
-
Throughput: 1.2 kg/hour
-
Purity: >98% (HPLC)
-
Solvent Consumption: Reduced by 40% compared to batch processes.
Comparative Analysis of Methods
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amine Group
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
- Structure : Methyl group instead of ethyl on the amine.
- Molecular Weight : 125.17 g/mol .
- Purity : 97% (commercially available from Thermo Scientific) .
- Key Differences :
- Reduced lipophilicity compared to the ethyl derivative (logP difference ≈ 0.5).
- Shorter alkyl chain may limit membrane permeability in biological applications.
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Aromatic and Bulky Substituents
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Functional Group Additions
2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic Acid
Biological Activity
Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with various biological targets, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure of this compound allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects. The presence of the ethyl group and the methyl-substituted pyrazole enhances its chemical reactivity and biological profile.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been tested against various pathogens, showing minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may also possess antimicrobial activity.
2. Cytotoxicity and Anticancer Properties
Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.25 mg/mL to 49.85 μM . These findings indicate a potential for development as anticancer agents.
3. Enzyme Inhibition
The compound's ability to modulate enzymatic activity has been investigated in several studies. Similar pyrazole derivatives have been reported as effective enzyme inhibitors in biochemical pathways, suggesting that this compound could exhibit similar properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Alkylation : Introducing the ethyl group through alkylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product.
Table: Summary of Biological Activity Studies
| Study Reference | Biological Activity | Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Cytotoxicity | MCF7 | 3.79 μM | |
| Cytotoxicity | NCI-H460 | 49.85 μM |
The mechanism by which this compound exerts its biological effects is likely through specific interactions with molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to a cascade of biochemical responses that contribute to its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
